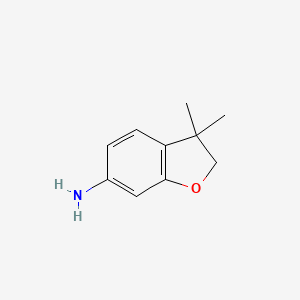

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine

説明

特性

IUPAC Name |

3,3-dimethyl-2H-1-benzofuran-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSNTBXQNBJMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C1C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135492-28-2 | |

| Record name | 3,3-dimethyl-2,3-dihydro-1-benzofuran-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.

Dimethyl Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the process .

化学反応の分析

Types of Reactions

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various amine sources, nucleophiles

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Functionalized derivatives

科学的研究の応用

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine has several scientific research applications:

作用機序

The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

類似化合物との比較

Chemical Structure :

- CAS No.: 1135492-28-2

- Molecular Formula: C₁₀H₁₃NO

- Molecular Weight : 163.22 g/mol

- IUPAC Name : 3,3-Dimethyl-2H-1-benzofuran-6-amine

- Key Features :

- A dihydrobenzofuran derivative with two methyl groups at position 3 and an amine group at position 6.

- Partially saturated furan ring, enhancing stability compared to fully aromatic analogs.

- Hazard warnings include H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences in substituents and functional groups:

| Compound Name (CAS No.) | Molecular Formula | Substituents/Functional Groups | Key Structural Differences |

|---|---|---|---|

| 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine (1135492-28-2) | C₁₀H₁₃NO | -NH₂ at C6; -CH₃ at C3 | Reference compound |

| 2,3-Dihydro-1-benzofuran-6-amine (57786-34-2) | C₈H₉NO | -NH₂ at C6; no methyl groups | Lacks steric hindrance from C3 methyl groups |

| 6-Fluoro-2,3-dihydrobenzofuran-3-amine (944904-32-9) | C₈H₈FNO | -NH₂ at C3; -F at C6 | Fluorine increases electronegativity |

| 2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran-6-amine (114851-31-9) | C₈H₅F₄NO | -NH₂ at C6; four -F atoms at C2 and C3 | High lipophilicity due to fluorination |

| 6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (2250243-15-1) | C₈H₉ClN₂O·HCl | -NH₂ at C3; -Cl at C6; hydrochloride salt | Enhanced solubility due to ionic form |

Physicochemical Properties

| Property | 3,3-Dimethyl Target Compound | 2,3-Dihydro-6-amine (57786-34-2) | 6-Fluoro Derivative (944904-32-9) | Tetrafluoro Derivative (114851-31-9) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 163.22 | 135.16 | 153.15 | 207.12 |

| LogP (Predicted) | ~2.1* | ~1.8* | ~1.9 | ~3.0 |

| Water Solubility | Low | Moderate | Low | Very Low |

| Hazard Profile | H302, H315, H335 | Not specified | Not specified | Likely higher toxicity |

*Estimated based on structural analogs.

Key Research Findings

Commercial Availability

生物活性

3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine is a compound belonging to the benzofuran family, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential applications in various fields.

Overview of Benzofuran Compounds

Benzofurans are known for their significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The structure of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine enables it to interact with various biomolecules and biochemical pathways, contributing to its pharmacological effects.

Target Interactions:

Benzofuran derivatives typically exhibit interactions with several biological targets. These interactions can lead to enzyme inhibition or activation and alterations in gene expression. The compound has been shown to exhibit anticancer activity against specific human cancer cell lines, indicating its potential as an anti-cancer agent.

Biochemical Pathways:

Research indicates that 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine affects multiple biochemical pathways. This compound's ability to modulate these pathways highlights its potential therapeutic applications in treating various diseases.

Anticancer Activity

Studies have reported that benzofuran compounds possess anticancer properties. For instance, 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine has demonstrated cytotoxic effects against human ovarian cancer cell lines (A2780), suggesting a promising avenue for cancer treatment.

Antibacterial and Antifungal Properties

The compound exhibits notable antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various harmful bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness against strains such as E. coli and C. albicans .

Research Findings

| Activity | Target Organism | MIC (mg/mL) |

|---|---|---|

| Antibacterial | E. coli | 0.0195 |

| Antifungal | C. albicans | 0.0048 |

| Anticancer | A2780 (ovarian cancer) | IC50 = 0.36 µM |

Case Studies

Study on Anticancer Activity:

One significant study evaluated the anticancer effects of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-amine on A2780 cells. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Antibacterial Efficacy:

Another study assessed the antibacterial properties of several benzofuran derivatives, including our compound of interest. The results showed that it inhibited bacterial growth effectively across multiple strains, with particularly low MIC values against Gram-negative bacteria such as E. coli .

Q & A

Q. Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with shifts around δ 6.5–7.5 ppm (aromatic protons) and δ 2.0–3.0 ppm (methyl groups) .

- IR Spectroscopy : Detect functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-O-C in benzofuran at ~1250 cm⁻¹).

- Elemental Analysis (CHN) : Confirm empirical formula consistency .

- X-ray Crystallography : SHELX programs refine crystal structures, particularly for resolving diastereomers or verifying substituent positions .

Advanced: How to address discrepancies in crystallographic data refinement?

Q. Methodology :

- High-Resolution Data : Use SHELXL for anisotropic refinement, incorporating restraints for disordered regions (e.g., methyl groups).

- Twinning Analysis : Apply SHELXD to deconvolute overlapping reflections in twinned crystals.

- Validation Tools : Cross-check with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in stereochemistry .

Advanced: What strategies optimize synthetic yield and purity?

Q. Methodology :

- Solvent Screening : Test aprotic solvents (DMF, THF) to enhance nucleophilicity of amines.

- Base Selection : Compare LiH (strong base) vs. K₂CO₃ (milder) for minimizing side reactions.

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

- Purification : Employ gradient elution in HPLC with C18 columns to separate closely related impurities.

Advanced: How to design assays for evaluating enzyme inhibitory activity?

Q. Methodology :

- Target Selection : Focus on enzymes like α-glucosidase or acetylcholinesterase due to structural similarity to known inhibitors .

- In Vitro Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl-α-D-glucopyranoside for α-glucosidase) and measure IC₅₀ values via UV-Vis kinetics.

- Controls : Include positive inhibitors (e.g., acarbose) and validate with dose-response curves.

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to active sites .

Advanced: How to analyze regioselectivity in functionalization reactions?

Q. Methodology :

- Isotopic Labeling : Use ¹⁵N-labeled amines to track incorporation sites via NMR.

- DFT Calculations : Model reaction pathways (e.g., Gaussian 16) to compare activation energies for competing sites.

- Competition Experiments : React with equimolar electrophiles (e.g., acyl chlorides) and quantify product ratios via GC-MS .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Methodology :

- Meta-Analysis : Aggregate data from peer-reviewed studies, adjusting for variables (e.g., cell lines, assay conditions).

- Dose-Response Validation : Replicate experiments under standardized protocols (e.g., OECD guidelines).

- Off-Target Profiling : Use kinome-wide screening to identify non-specific interactions that may confound results .

Advanced: What computational approaches predict physicochemical properties?

Q. Methodology :

- QSAR Models : Train on datasets of benzofuran analogs to predict logP, solubility, and bioavailability (e.g., SwissADME).

- Molecular Dynamics : Simulate membrane permeability using CHARMM force fields.

- pKa Estimation : Use MarvinSuite or ACD/Labs to optimize protonation states for bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。